molecular formula C27H25N5O3S B14300100 4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine CAS No. 123510-67-8

4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine

Cat. No.: B14300100
CAS No.: 123510-67-8
M. Wt: 499.6 g/mol
InChI Key: OSTOUTFBXQOUCO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine is a complex organic compound that combines the structural features of 4-methylbenzenesulfonate and imidazo[1,2-a]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine typically involves the following steps:

    Formation of 1-methylimidazo[1,2-a]pyridine: This can be achieved by reacting 2-aminopyridine with an appropriate aldehyde under acidic conditions.

    Coupling with 4-methylbenzenesulfonate: The imidazo[1,2-a]pyridine derivative is then coupled with 4-methylbenzenesulfonate using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazo[1,2-a]pyridine ring.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, leading to the formation of dihydroimidazo derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydroimidazo derivatives.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways. The compound may also generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine
  • 2-methylimidazo[1,2-a]pyridine
  • N-(pyridin-2-yl)amides

Uniqueness

This compound is unique due to its combination of structural features from both 4-methylbenzenesulfonate and imidazo[1,2-a]pyridine derivatives. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

CAS No.

123510-67-8

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine

InChI

InChI=1S/C20H18N5.C7H8O3S/c1-24-18(15-25-13-5-3-7-20(24)25)17-10-8-16(9-11-17)14-22-23-19-6-2-4-12-21-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-15H,1H3,(H,21,23);2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

OSTOUTFBXQOUCO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=[N+]2C=C1C3=CC=C(C=C3)C=NNC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.